molecular formula C11H21NO B13195395 1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclohexan-1-ol

1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclohexan-1-ol

Cat. No.: B13195395
M. Wt: 183.29 g/mol
InChI Key: SYUOLIRXPMSFGK-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclohexan-1-ol is a complex organic compound with a unique structure that includes both cyclopropyl and cyclohexan-1-ol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclohexan-1-ol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may also involve continuous flow reactors and automated systems to maintain consistent quality and reduce human error .

Chemical Reactions Analysis

Types of Reactions

1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclohexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclohexan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the cyclopropyl and cyclohexan-1-ol moieties contribute to its overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-ol
  • Cyclopropanemethanol, 1-(aminomethyl)-2-methyl-α-(1-methylethyl)-

Uniqueness

1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclohexan-1-ol is unique due to its specific combination of functional groups and ring structures. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclopropyl]-2-methylcyclohexan-1-ol

InChI

InChI=1S/C11H21NO/c1-9-4-2-3-5-11(9,13)10(8-12)6-7-10/h9,13H,2-8,12H2,1H3

InChI Key

SYUOLIRXPMSFGK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(C2(CC2)CN)O

Origin of Product

United States

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